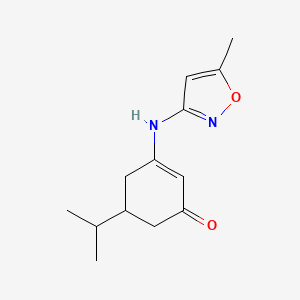

5-(Isopropyl)-3-((5-methylisoxazol-3-YL)amino)cyclohex-2-EN-1-one

Description

Properties

IUPAC Name |

3-[(5-methyl-1,2-oxazol-3-yl)amino]-5-propan-2-ylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-8(2)10-5-11(7-12(16)6-10)14-13-4-9(3)17-15-13/h4,7-8,10H,5-6H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMVJVDKAWBCCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC2=CC(=O)CC(C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isopropyl)-3-((5-methylisoxazol-3-YL)amino)cyclohex-2-EN-1-one typically involves the following steps:

Formation of the cyclohexenone core: This can be achieved through the aldol condensation of appropriate ketones and aldehydes under basic conditions.

Introduction of the isopropyl group: This step involves the alkylation of the cyclohexenone core using isopropyl halides in the presence of a strong base.

Attachment of the 5-methylisoxazol-3-YL group: This can be done through a nucleophilic substitution reaction where the amino group of the isoxazole ring reacts with the cyclohexenone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the cyclohexenone core or the isoxazole ring.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(Isopropyl)-3-((5-methylisoxazol-3-YL)amino)cyclohex-2-EN-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 3-[(5-Methylisoxazol-3-yl)amino]cyclohex-2-en-1-one

This analog (Ref: 10-F369733, ) shares the cyclohexenone-isoxazole-amine scaffold but lacks the isopropyl group. However, the lower lipophilicity may limit its utility in applications requiring membrane penetration. Both compounds are listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or demand .

Isoxazole-Carboxylic Acid Derivative: 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic Acid

This compound (CAS 849066-63-3, ) replaces the cyclohexenone ring with a fused isoxazole-carboxylic acid system. Key differences include:

- Functional Groups : The carboxylic acid moiety introduces high polarity and hydrogen-bonding capacity, contrasting with the ketone in the target compound.

- Physical Properties: The melting point (167°C) is significantly higher than typical cyclohexenone derivatives, likely due to strong intermolecular interactions from the carboxylic acid .

- Applications: Carboxylic acid derivatives are often utilized in metal coordination or prodrug synthesis, whereas the target compound’s enone system may favor reactivity in Michael addition or cycloaddition reactions.

Thiophene- and Pyrazole-Based Heterocycles

Compounds such as those in (e.g., thiophene-methanones) differ in heterocyclic core (thiophene vs. isoxazole) and substituent electronic profiles. Pyrazole derivatives (e.g., 5-amino-3-hydroxy-1H-pyrazol-1-yl methanones) introduce additional nitrogen atoms, which could modulate acidity or coordination chemistry .

Table 1: Key Properties of Target Compound and Analogs

*Calculated based on structural formula.

Biological Activity

5-(Isopropyl)-3-((5-methylisoxazol-3-YL)amino)cyclohex-2-EN-1-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article will explore the biological activity of this compound, including its mechanism of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₀H₁₂N₂O₂

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer cell proliferation and survival. Studies have shown that compounds containing the 5-methylisoxazole moiety exhibit significant inhibitory effects on certain kinases, including FLT3 and Aurora kinases, which are crucial in the regulation of cell division and survival.

Key Findings:

- Kinase Inhibition : The compound acts as a dual inhibitor of FLT3 and Aurora kinases, which are important targets in hematological malignancies such as acute myeloid leukemia (AML). The IC₅₀ values for these interactions have been reported to be in the low nanomolar range, indicating potent inhibitory activity .

- Anticancer Activity : In vitro studies have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. For example, it has shown effectiveness against SW620 human colon cancer cells with an IC₅₀ value indicating substantial growth inhibition .

Table 1: Biological Activity Summary

| Study Reference | Target Kinase | IC₅₀ (nM) | Cell Line Tested | Notes |

|---|---|---|---|---|

| FLT3 | 6.2 | AML Cells | Potent inhibitor | |

| Aurora-A | 7.5 | SW620 | Effective against resistant cells | |

| Various | <100 | Multiple | Broad spectrum activity |

Case Studies

- Case Study on Anticonvulsant Activity : In a study investigating the anticonvulsant properties of related compounds, it was found that structural modifications similar to those in this compound led to enhanced activity against seizure models in rodents . This suggests potential applications beyond oncology.

- In Vivo Efficacy : A series of animal studies indicated that compounds structurally similar to this compound exhibited significant tumor reduction in xenograft models of human cancers, reinforcing its therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for 5-(isopropyl)-3-((5-methylisoxazol-3-yl)amino)cyclohex-2-en-1-one, and what challenges arise during its purification?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole ring followed by coupling to the cyclohexenone core. Key steps include:

- Cyclohexenone Functionalization: Alkylation or aminolysis to introduce the isopropyl and amino groups.

- Isoxazole Ring Formation: Cyclocondensation of hydroxylamine derivatives with acetylene or ketone precursors under acidic conditions (e.g., acetic acid reflux) .

- Coupling Reactions: Use of coupling agents like EDCI/HOBt for amide bond formation between the isoxazole and cyclohexenone moieties .

Purification Challenges:

- The compound’s polarity requires gradient elution in column chromatography (e.g., ethyl acetate/hexane mixtures).

- Recrystallization from DMF/acetic acid (1:1) improves purity but may reduce yield due to solubility issues .

Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Isoxazole Synthesis | Acetic acid, reflux, 5 h | 65–70 | >90% |

| Cyclohexenone Coupling | EDCI, HOBt, DMF, RT, 12 h | 50–55 | 85–90% |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR identifies protons on the cyclohexenone (δ 5.8–6.2 ppm for enone protons) and isoxazole (δ 2.4 ppm for methyl groups) .

- ¹³C NMR confirms carbonyl (δ 195–205 ppm) and quaternary carbons .

- X-ray Crystallography: Resolves stereochemistry and non-covalent interactions (e.g., C–H···O bonds in the crystal lattice). Monoclinic systems (space group P2₁/c) are common for similar cyclohexenone derivatives .

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₁₉N₂O₂⁺ requires m/z 247.1443) .

Advanced Research Questions

Q. How does the compound’s structure-activity relationship (SAR) influence its biological activity, particularly in enzyme modulation?

Methodological Answer:

- Key Structural Determinants:

-

Isoxazole Ring: The 5-methyl group enhances lipophilicity, improving membrane permeability .

-

Cyclohexenone Core: The α,β-unsaturated ketone acts as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes (e.g., kinases) .

- Biological Validation:

-

Enzyme Assays: Use recombinant enzymes (e.g., COX-2 or Aurora kinases) to measure IC₅₀ values. Competitive binding assays with ATP analogs differentiate catalytic vs. allosteric inhibition .

-

Mutagenesis Studies: Replace target cysteine residues (e.g., Cys797 in EGFR) to confirm covalent binding .

Table 2: Activity of Structural Analogs

Analog Modification IC₅₀ (Enzyme X) Selectivity (Enzyme X/Y) 5-Methylisoxazole 0.12 µM 15:1 5-Ethylisoxazole 0.45 µM 5:1 Cyclohexanone (saturated) >10 µM <1:1

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo toxicity profiles?

Methodological Answer:

- Pharmacokinetic Profiling:

- Assess metabolic stability using liver microsomes. High CYP450-mediated oxidation of the isopropyl group may generate toxic metabolites .

- Plasma protein binding (PPB) assays (e.g., equilibrium dialysis) determine free drug concentrations .

- Toxicity Mitigation Strategies:

- Prodrug Design: Mask the enone moiety with ester groups to reduce off-target reactivity .

- Dosing Optimization: Use PK/PD modeling to balance efficacy (AUC/MIC) and toxicity (Cmax) .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking:

- Use AutoDock Vina to simulate binding to ATP-binding pockets. The isoxazole nitrogen forms hydrogen bonds with hinge regions (e.g., Glu81 in CDK2) .

- Molecular Dynamics (MD):

- GROMACS simulations (100 ns) assess binding stability. Root-mean-square deviation (RMSD) >3 Å suggests poor target engagement .

- Quantum Mechanics (QM):

- DFT calculations (B3LYP/6-31G*) evaluate the enone’s electrophilicity (Fukui indices) to prioritize synthesizable analogs .

Data Contradiction Analysis

Example: Discrepancies in anticonvulsant activity between rodent models (e.g., mice vs. rats) may arise from species-specific metabolism. To address this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.